In Vitro Antiviral Potency: EC50 Comparison Across Influenza A Subtypes
Sebaloxavir marboxil's active metabolite, ZX-7101, demonstrates broad-spectrum antiviral potency against multiple influenza A subtypes, with EC50 values comparable to baloxavir acid (BXA) and approximately 1,000- to 10,000-fold lower (more potent) than oseltamivir acid [1]. Against pH1N1, ZX-7101 exhibits an EC50 of 0.00413 µmol/L, compared to 0.00306 µmol/L for BXA and 17.57 µmol/L for oseltamivir acid. This represents a 4,253-fold higher potency over oseltamivir acid for this subtype [2].
| Evidence Dimension | Half-maximal effective concentration (EC50) against influenza A virus subtypes in MDCK cells |
|---|---|
| Target Compound Data | ZX-7101 EC50 (µmol/L): H1N1 (A/WSN/33)=0.001; pH1N1=0.00413; H3N2=0.00103; H7N9=0.00439; H9N2=0.00274 |
| Comparator Or Baseline | Baloxavir acid EC50 (µmol/L): H1N1=0.00098; pH1N1=0.00306; H3N2=0.00059; H7N9=0.00692; H9N2=0.00346. Oseltamivir acid EC50 (µmol/L): H1N1=1.158; pH1N1=17.57; H3N2=1.557; H7N9=20.39; H9N2=11.69 |
| Quantified Difference | Against pH1N1, ZX-7101 is 1.35-fold less potent than BXA (4.13 nM vs 3.06 nM) but 4,253-fold more potent than oseltamivir acid (4.13 nM vs 17,570 nM). |
| Conditions | CellTiter-Glo® Luminescent Cell Viability Assay in MDCK cells; data from Luo et al. 2023. |
Why This Matters
Quantifies the similar nanomolar potency to the market-leading CEN inhibitor and the vast potency advantage over oseltamivir, informing compound selection for in vitro assays.
- [1] Luo D, et al. PA-E18G substitution in influenza A virus confers resistance to ZX-7101, a cap-dependent endonuclease inhibitor. Virologica Sinica. 2023;38(4):559-567. View Source
- [2] Arcader.cn. Sebaloxavir Marboxil (ZX-7101A) Drug Profile. 2025. View Source
